molecular formula C15H23N3O3S B7162748 N-ethyl-6-(1-methylsulfonylpropan-2-ylamino)-2,3-dihydroindole-1-carboxamide

N-ethyl-6-(1-methylsulfonylpropan-2-ylamino)-2,3-dihydroindole-1-carboxamide

Cat. No.: B7162748
M. Wt: 325.4 g/mol
InChI Key: PECOXYJPUYYMAJ-UHFFFAOYSA-N
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Description

N-ethyl-6-(1-methylsulfonylpropan-2-ylamino)-2,3-dihydroindole-1-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an indole core, a sulfonyl group, and an ethyl group.

Properties

IUPAC Name

N-ethyl-6-(1-methylsulfonylpropan-2-ylamino)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-4-16-15(19)18-8-7-12-5-6-13(9-14(12)18)17-11(2)10-22(3,20)21/h5-6,9,11,17H,4,7-8,10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECOXYJPUYYMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC2=C1C=C(C=C2)NC(C)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-(1-methylsulfonylpropan-2-ylamino)-2,3-dihydroindole-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Indole Core: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the indole derivative in the presence of a base.

    Attachment of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction, where an ethyl halide reacts with the indole derivative in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-(1-methylsulfonylpropan-2-ylamino)-2,3-dihydroindole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

N-ethyl-6-(1-methylsulfonylpropan-2-ylamino)-2,3-dihydroindole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-6-(1-methylsulfonylpropan-2-ylamino)-2,3-dihydroindole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-6-(1-methylsulfonylpropan-2-ylamino)-2,3-dihydroindole-1-carboxamide: shares structural similarities with other indole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

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